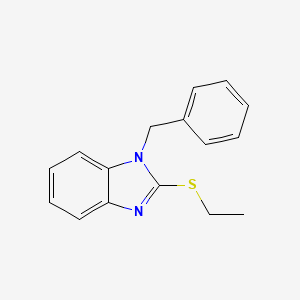![molecular formula C23H29ClNO5S2+ B11521544 1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium](/img/structure/B11521544.png)
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium is a complex organic compound with a unique structure that includes a pyridinium ring, a chlorinated phenyl group, and multiple sulfonyl groups
Preparation Methods
The synthesis of 1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium involves several steps:
Starting Materials: The synthesis begins with the preparation of the chlorinated phenyl group and the pyridinium ring.
Reaction Conditions: The reaction typically involves the use of strong acids or bases to facilitate the formation of the pyridinium ring and the attachment of the sulfonyl groups.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced sulfonyl compounds.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl groups are believed to play a crucial role in its binding affinity and activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(propylsulfonyl)but-2-en-2-yl]pyridinium can be compared with similar compounds such as:
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(methylsulfonyl)but-2-en-2-yl]pyridinium: This compound has methylsulfonyl groups instead of propylsulfonyl groups, leading to differences in reactivity and biological activity.
1-[(2E)-4-chloro-1-(2,4-dimethylphenyl)-1-oxo-3,4-bis(ethylsulfonyl)but-2-en-2-yl]pyridinium: The presence of ethylsulfonyl groups affects the compound’s solubility and interaction with biological targets.
Properties
Molecular Formula |
C23H29ClNO5S2+ |
|---|---|
Molecular Weight |
499.1 g/mol |
IUPAC Name |
(E)-4-chloro-1-(2,4-dimethylphenyl)-3,4-bis(propylsulfonyl)-2-pyridin-1-ium-1-ylbut-2-en-1-one |
InChI |
InChI=1S/C23H29ClNO5S2/c1-5-14-31(27,28)22(23(24)32(29,30)15-6-2)20(25-12-8-7-9-13-25)21(26)19-11-10-17(3)16-18(19)4/h7-13,16,23H,5-6,14-15H2,1-4H3/q+1/b22-20+ |
InChI Key |
GDBXBZDPCHBHQK-LSDHQDQOSA-N |
Isomeric SMILES |
CCCS(=O)(=O)C(/C(=C(/C(=O)C1=C(C=C(C=C1)C)C)\[N+]2=CC=CC=C2)/S(=O)(=O)CCC)Cl |
Canonical SMILES |
CCCS(=O)(=O)C(C(=C(C(=O)C1=C(C=C(C=C1)C)C)[N+]2=CC=CC=C2)S(=O)(=O)CCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl (2E)-2-[4-(diethylamino)benzylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11521467.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11521472.png)
![1-[(3,4-diphenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl]piperidine-4-carboxamide](/img/structure/B11521476.png)

![4-[({(2Z)-4-oxo-3-(2-phenylethyl)-2-[(2-phenylethyl)imino]-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11521489.png)
![4-chloro-N-{2-[(3-cyano-4-ethyl-5-methylthiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11521493.png)
![N-{4-[(4-methylquinolin-2-yl)amino]phenyl}acetamide](/img/structure/B11521500.png)
![N'-(cyclopropylcarbonyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11521502.png)
![(2E)-6-acetyl-2-(4-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B11521509.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11521512.png)

![(2E)-N-(2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-3-phenylprop-2-enamide](/img/structure/B11521537.png)

![[3-Nitro-5-(pyrrolidine-1-carbonyl)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B11521542.png)
